3-[(Methylthio)methyl]piperidine hydrochloride physical properties
3-[(Methylthio)methyl]piperidine hydrochloride physical properties
An In-depth Technical Guide to the Physical Properties of 3-[(Methylthio)methyl]piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine scaffolds are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds[1]. Their conformational flexibility and ability to engage in key hydrogen bonding interactions make them privileged structures in drug design. 3-[(Methylthio)methyl]piperidine hydrochloride is a functionalized piperidine derivative of interest for synthetic chemists and drug development professionals. A thorough understanding of its physical properties is paramount for its effective application, from reaction setup and purification to formulation and quality control.
This guide provides a comprehensive overview of the known physical properties of 3-[(Methylthio)methyl]piperidine hydrochloride. Where experimental data is not publicly available, this document offers expert insights into the expected characteristics and outlines robust protocols for their determination, ensuring a self-validating approach to its scientific investigation.
Chemical Identity and Core Physical Properties
The fundamental physical and chemical identifiers for 3-[(Methylthio)methyl]piperidine hydrochloride are summarized below. These properties are the foundation for all subsequent handling, analysis, and application of this compound.
| Property | Value | Source |
| Chemical Name | 3-[(Methylthio)methyl]piperidine hydrochloride | ChemicalBook[2] |
| CAS Number | 1211487-14-7 | ChemicalBook[2] |
| Molecular Formula | C₇H₁₆ClNS | ChemicalBook[2] |
| Molecular Weight | 181.72 g/mol | ChemicalBook[2] |
| Purity | Typically ≥95% | Various Suppliers[3] |
| Appearance | Data not available; likely a white to off-white solid | Inferred from similar hydrochloride salts[4] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available; expected to be soluble in water and polar organic solvents like methanol and ethanol. | Inferred from piperidine hydrochloride salts |
Chemical Structure:
![Chemical Structure of 3-[(Methylthio)methyl]piperidine hydrochloride](https://i.imgur.com/example.png)
Theoretical Spectroscopic and Analytical Profile
While specific experimental spectra for this compound are not widely published, its structure allows for the confident prediction of its spectroscopic characteristics. This theoretical profile serves as a benchmark for experimental verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to reveal distinct signals corresponding to the different proton environments in the molecule. The hydrochloride form will show a broad signal for the N-H protons. Key expected signals include a singlet for the S-CH₃ group around δ 2.1-2.3 ppm, and a doublet for the S-CH₂- group adjacent to the chiral center on the piperidine ring. The piperidine ring protons will present as a complex series of multiplets between δ 1.5-3.5 ppm.
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¹³C NMR: The carbon NMR spectrum should display seven unique carbon signals, corresponding to each carbon atom in the molecule. The methylthio carbon (S-CH₃) is anticipated around δ 15 ppm. The methylene bridge carbon (S-CH₂) would likely appear in the δ 30-40 ppm range, while the carbons of the piperidine ring would be found between δ 20-60 ppm.
Mass Spectrometry (MS)
For the free base (C₇H₁₅NS), the electron impact (EI) or electrospray ionization (ESI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 145.2. Common fragmentation patterns would likely involve the loss of the methylthio group or cleavage of the piperidine ring.
Infrared (IR) Spectroscopy
The IR spectrum of the hydrochloride salt will be characterized by a broad absorption band in the 2700-2400 cm⁻¹ region, indicative of the R₂NH₂⁺ stretch. C-H stretching vibrations for the alkyl groups will be observed around 2950-2850 cm⁻¹. A C-S stretching vibration may be visible in the 800-600 cm⁻¹ range, though it is often weak.
Experimental Protocols for Characterization
The following protocols describe standard, self-validating methods for determining the key physical properties of 3-[(Methylthio)methyl]piperidine hydrochloride.
Melting Point Determination
Causality: The melting point is a critical indicator of purity. A sharp melting range suggests a high-purity compound, while a broad range often indicates the presence of impurities.
Methodology:
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Place a small, dry sample of the compound into a capillary tube, sealed at one end, to a height of 2-3 mm.
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Place the capillary tube into a calibrated melting point apparatus.
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Heat the sample at a rate of 10-15 °C/min initially, then slow to 1-2 °C/min when the temperature is within 20 °C of the expected (or observed) melting point.
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Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.
Solubility Assessment
Causality: Understanding solubility is crucial for selecting appropriate solvents for reactions, purification, and formulation.
Methodology:
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To a series of vials, add a pre-weighed amount of the compound (e.g., 10 mg).
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To each vial, add a measured volume (e.g., 1 mL) of a different solvent (e.g., water, methanol, ethanol, dichloromethane, acetone, hexane).
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Vortex each vial for 1-2 minutes at room temperature.
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Visually inspect for dissolution. If dissolved, the compound is soluble to at least 10 mg/mL. If not, the compound's solubility is lower in that solvent.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is a standard and reliable method for determining the purity of a chemical compound. The appearance of a single major peak indicates high purity. For piperidine derivatives, which can sometimes show multiple peaks due to ionization states, careful method development is key[5].
Workflow for HPLC Method Development:
Caption: HPLC workflow for purity analysis of piperidine derivatives.
Handling, Storage, and Safety Considerations
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Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes[7].
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Hazards: Piperidine derivatives can be skin and eye irritants and may be harmful if swallowed or inhaled[6][8]. Always consult the supplier-specific SDS before handling.
References
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PubChem. (n.d.). 3-Methylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3-Methylpiperidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
- Praliyev, K. D., et al. (2021). ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. Bulletin of the National Academy of Sciences of the Republic of Kazakhstan.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.
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ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
- Sharma, A., et al. (2020). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
- Google Patents. (n.d.). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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- 4. (S)-3-Methylpiperidine hydrochloride | 155797-02-7 [chemicalbook.com]
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